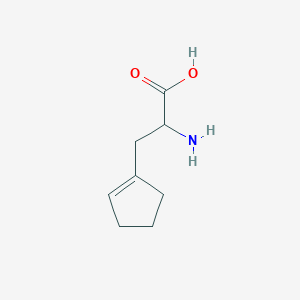

2-Amino-3-cyclopent-1-enyl-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

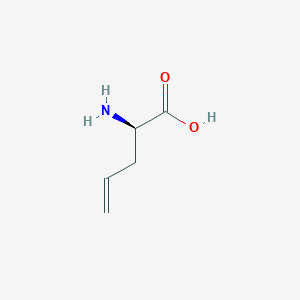

2-Amino-3-cyclopent-1-enyl-propionic acid, also known as ACPC, is a non-protein amino acid that is structurally similar to glutamate. It was first isolated from the seeds of Cycas circinalis in 1959. ACPC has been found to have various biochemical and physiological effects and has been studied extensively for its potential therapeutic applications.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

The incorporation of "2-Amino-3-cyclopent-1-enyl-propionic acid" into peptides can lead to novel structures with potential therapeutic applications. For example, the study on peptidotriazoles showed the utility of amino azides derived from amino alcohols in regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002). Additionally, the enantioselective synthesis of cyclopentanedicarboxylic amino acid demonstrates a novel approach to accessing carbaketose derivatives, highlighting the chemical versatility of cyclopentenyl structures (Battistini et al., 2004).

Proline Mimetic in Inhibitors

The cyclopent-2-enecarbonyl group, related to "2-Amino-3-cyclopent-1-enyl-propionic acid," has been found to mimic proline effectively at the P2 position of prolyl oligopeptidase (POP) inhibitors. This substitution can enhance lipophilicity, suggesting its potential in designing more efficient inhibitors (Jarho et al., 2004).

Microbial Propionic Acid Production

Research on microbial propionic acid production outlines the biosynthetic pathways for propionate, a carboxylic acid with applications in food, cosmetics, plastics, and pharmaceuticals. Understanding these pathways can aid in optimizing the production of related compounds, including "2-Amino-3-cyclopent-1-enyl-propionic acid," for industrial applications (Gonzalez-Garcia et al., 2017).

Novel Scaffolds for Anticancer/Antiviral Agents

The synthesis of squarate-based carbocyclic nucleosides demonstrates the potential of cyclopentenyl structures in creating non-classical bioisosteric replacements for carboxylic acids and alpha-amino acids. These compounds show promise in anticancer and antiviral applications, indicating the broad utility of "2-Amino-3-cyclopent-1-enyl-propionic acid" derivatives in medicinal chemistry (Lu, Lu, & Honek, 2017).

Structural and Conformational Studies

Cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits, related to "2-Amino-3-cyclopent-1-enyl-propionic acid," show unique solubility, conformation, and receptor properties. These studies contribute to our understanding of how specific amino acid derivatives influence the physical and chemical properties of cyclic peptides (Kubik & Goddard, 2002).

Propriétés

IUPAC Name |

2-amino-3-(cyclopenten-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h3,7H,1-2,4-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHWYCRCODAGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551230 |

Source

|

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclopent-1-enyl-propionic acid | |

CAS RN |

90087-65-3 |

Source

|

| Record name | 3-Cyclopent-1-en-1-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)